H-Leu-ser-OH
CAS No.: 6209-12-7
Cat. No.: VC3724002
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6209-12-7 |
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Molecular Formula | C9H18N2O4 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
Standard InChI Key | XGDCYUQSFDQISZ-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)O)N |
Introduction
Chemical Structure and Properties
Chemical Identity and Physical Properties
H-Leu-Ser-OH possesses well-defined chemical and physical properties important for researchers working with this compound. Table 1 summarizes the key identifying information and physical properties:
Table 1: Chemical and Physical Properties of H-Leu-Ser-OH
The structure features a peptide bond connecting the carboxyl group of leucine to the amino group of serine. This arrangement creates a molecule with several functional groups including a free N-terminal amine, the hydrophobic leucine side chain, a peptide bond, the hydroxyl group in the serine side chain, and a C-terminal carboxylic acid.
Structural Characteristics
The primary structure of H-Leu-Ser-OH consists of the specific sequence of amino acids, with leucine at the N-terminus and serine at the C-terminus. This precise arrangement is crucial for the compound's properties, as evidenced by the different characteristics observed in its isomer H-Ser-Leu-OH, which has identical amino acid composition but in reverse order .
The leucine residue contains a branched hydrophobic side chain (isobutyl group), while the serine residue contains a hydroxyl group capable of hydrogen bonding. This combination of hydrophobic and hydrophilic elements within the same molecule creates an amphipathic character that facilitates self-assembly into more complex structures such as nanotubes .
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
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1 mM | 4.5819 mL | 22.9095 mL | 45.8190 mL |
5 mM | 0.9164 mL | 4.5819 mL | 9.1638 mL |
10 mM | 0.4582 mL | 2.2910 mL | 4.5819 mL |
These calculations are based on the molecular weight of 218.25 g/mol . For most laboratory applications, researchers typically prepare a concentrated stock solution (often 10 mM) and then dilute to working concentrations as needed.
Research Applications
Nanotube Formation
One of the most significant properties of H-Leu-Ser-OH is its ability to form nanotubes, which has implications for various applications in nanotechnology and materials science. According to available research, H-Leu-Ser-OH forms nanotubes that have the capability to absorb gases .
The self-assembly of H-Leu-Ser-OH into tubular nanostructures likely occurs through a combination of:
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Hydrogen bonding between peptide backbones
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Hydrophobic interactions involving leucine side chains
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Hydrogen bonding involving serine hydroxyl groups
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Electrostatic interactions between charged termini
These non-covalent interactions collectively drive the organization of individual dipeptide molecules into ordered nanotube structures with defined internal diameters and surface properties.
Gas Absorption Properties
The nanotubes formed by H-Leu-Ser-OH have been studied for their gas absorption capabilities, which represents a significant research direction for this compound . The structure of these agglomerates has been investigated using 12Xe-NMR (Xenon-129 Nuclear Magnetic Resonance) techniques, which provide valuable information about the internal environment of the nanotubes and their interactions with gas molecules .
The ability of H-Leu-Ser-OH nanotubes to absorb gases suggests potential applications in:
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Gas storage and separation technologies
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Molecular sensing and detection systems
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Selective gas transport systems
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Novel catalytic systems with controlled microenvironments
These applications leverage the unique structural properties of the self-assembled nanotubes, including their defined internal cavities, functional groups capable of specific interactions, and stable three-dimensional architecture.
Analytical Characterization
NMR Studies of H-Leu-Ser-OH Structures
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structural characteristics of H-Leu-Ser-OH agglomerates. Specifically, 12Xe-NMR has been used to investigate the structure of the LS (Leu-Ser) agglomerates . This analytical approach provides valuable information about:
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The internal environment of the nanotube structures
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The dimensions and geometry of cavities within the agglomerates
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The chemical nature of surfaces that interact with xenon atoms
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The dynamics of gas exchange and absorption processes
Xenon-129 is particularly useful as an NMR probe due to its high polarizability and sensitivity to local chemical environments. When xenon gas is introduced into samples containing H-Leu-Ser-OH nanotubes, the resulting NMR signals can reveal detailed structural information about the self-assembled systems that would be difficult to obtain through other analytical methods.
The application of such advanced analytical techniques to study H-Leu-Ser-OH structures underscores the scientific interest in this compound and its self-assembly behavior.
Comparison with Related Compounds
H-Leu-Ser-OH vs. H-Ser-Leu-OH
A comparison between H-Leu-Ser-OH and its isomer H-Ser-Leu-OH provides interesting insights into the importance of amino acid sequence in determining peptide properties. Despite having identical amino acid composition and molecular weight (218.25 g/mol), these dipeptides exhibit different characteristics and applications .
H-Ser-Leu-OH serves as a substrate for human kidney dipeptidase, suggesting a role in enzymatic processes . In contrast, H-Leu-Ser-OH is primarily noted for its nanotube-forming capabilities and gas absorption properties . This difference highlights how the precise arrangement of amino acids—even in simple dipeptides—can dramatically influence biological activity and self-assembly behavior.
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